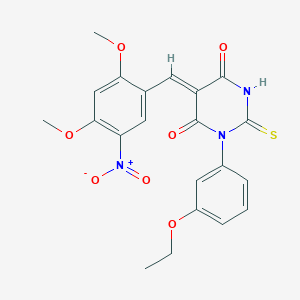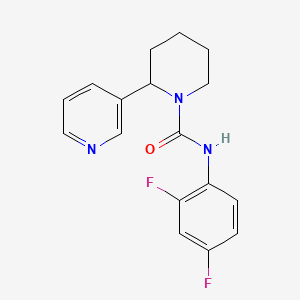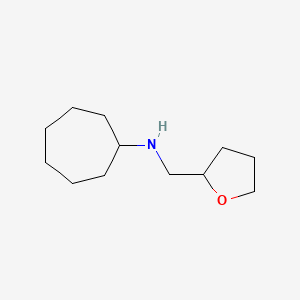
4-acetyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as AMPP, is a chemical compound with potential therapeutic applications. It is a member of the pyrrole family of organic compounds, which are known for their diverse biological activities. AMPP has been studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Mecanismo De Acción
The mechanism of action of AMPP is not fully understood. However, it has been proposed that AMPP exerts its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways, respectively. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. AMPP has been shown to inhibit the activation of NF-κB and activate the Nrf2 pathway, leading to reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
AMPP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AMPP inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. AMPP has also been found to scavenge free radicals and reduce oxidative stress in various cell types. In addition, AMPP has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPP in lab experiments is its low toxicity. AMPP has been shown to have low cytotoxicity in vitro and in vivo, making it a safe compound to use in experiments. Another advantage is its versatility. AMPP can be easily synthesized and modified to create analogs with different biological activities. However, one limitation of using AMPP in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of AMPP. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemopreventive agent for cancer. Additionally, the development of AMPP analogs with improved solubility and potency is an area of future research. Finally, the study of the pharmacokinetics and pharmacodynamics of AMPP in vivo is an important direction for the development of potential therapeutic applications.
Métodos De Síntesis
The synthesis of AMPP involves the reaction of 3-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield AMPP. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
AMPP has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. AMPP has also been found to possess antioxidant activity by scavenging free radicals and preventing oxidative stress. In addition, AMPP has been investigated for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-1-(3-methylphenyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-7-6-10-15(11-12)20-17(14-8-4-3-5-9-14)16(13(2)21)18(22)19(20)23/h3-11,17,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIVCEUEBRTEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)





![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
